

The Discovery and Synthesis of Oxphos-IN-1 (Compound 2): A Technical Guide

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Compound of Interest

Compound Name: Oxphos-IN-1

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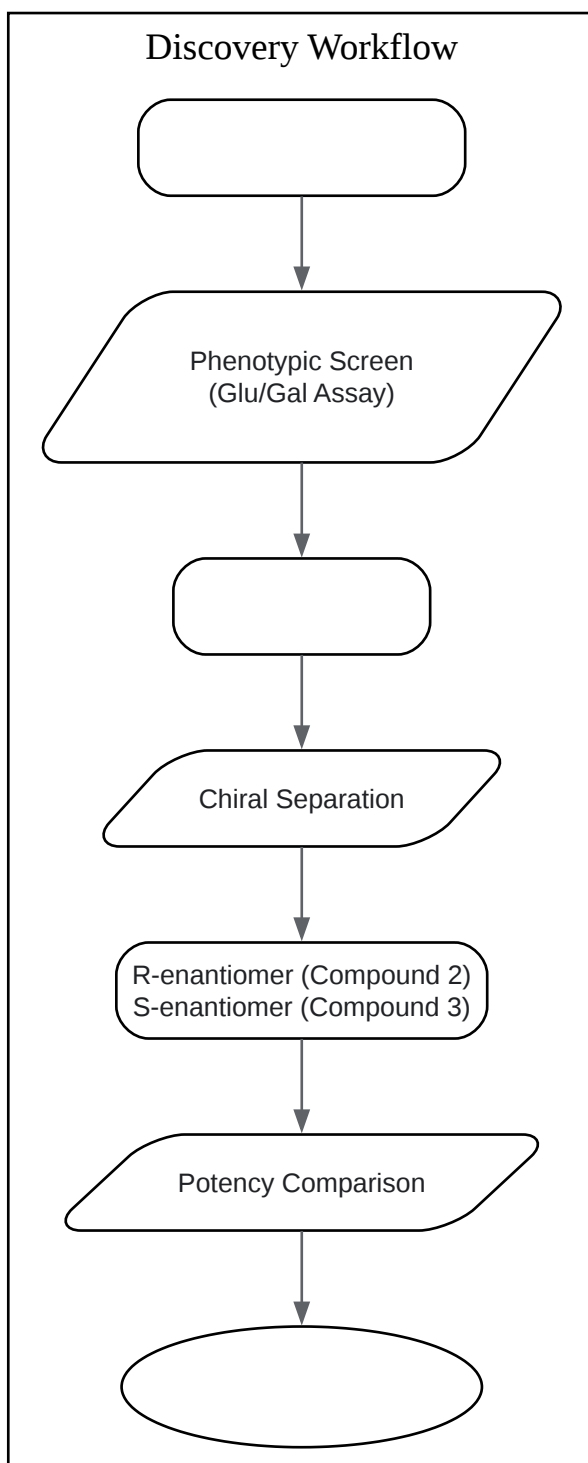
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of **Oxphos-IN-1**, also referred to in scientific literature as compound 2 or DX2-201. This potent inhibitor of oxidative phosphorylation (OXPHOS) represents a promising lead compound in the development of novel cancer therapeutics that target cellular metabolism.

Introduction to Oxidative Phosphorylation as a Therapeutic Target

Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in most eukaryotic cells and occurs within the mitochondria.[1][2] The process involves a series of protein complexes (Complexes I-V) in the inner mitochondrial membrane that facilitate electron transport and generate a proton gradient, which in turn drives ATP synthesis.[1][3] While both normal and cancerous cells utilize OXPHOS, certain cancer subtypes exhibit a heightened dependence on this pathway for survival and proliferation, making it a compelling target for therapeutic intervention.[4] Inhibition of OXPHOS, particularly Complex I, can lead to energy depletion, impaired biosynthesis of essential molecules like aspartate, and ultimately, cancer cell death.[5]

Discovery of Oxphos-IN-1 (Compound 2)

Oxphos-IN-1 (compound 2) was identified through a phenotypic screening campaign designed to discover novel inhibitors of oxidative phosphorylation. The initial screen of a diverse 4,000-compound library led to the discovery of a hit compound, a benzene-1,4-disulfonamide, referred to as compound 1.^[4] This initial hit was a racemic mixture. Subsequent separation and testing of the enantiomers revealed that the R-enantiomer, designated as compound 2 (DX2-201), was significantly more potent than its S-enantiomer (compound 3).^[4] This stereospecific activity suggested a specific biological target.^[4]



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Figure 1: Discovery workflow for **Oxphos-IN-1** (Compound 2).

Synthesis of Oxphos-IN-1 (Compound 2)

While the specific synthesis scheme for **Oxphos-IN-1** (compound 2) is detailed within proprietary research, the general synthetic route for the benzene-1,4-disulfonamide series involves standard organic chemistry methodologies. The synthesis of related compounds in the series suggests a modular approach, allowing for the exploration of structure-activity relationships.

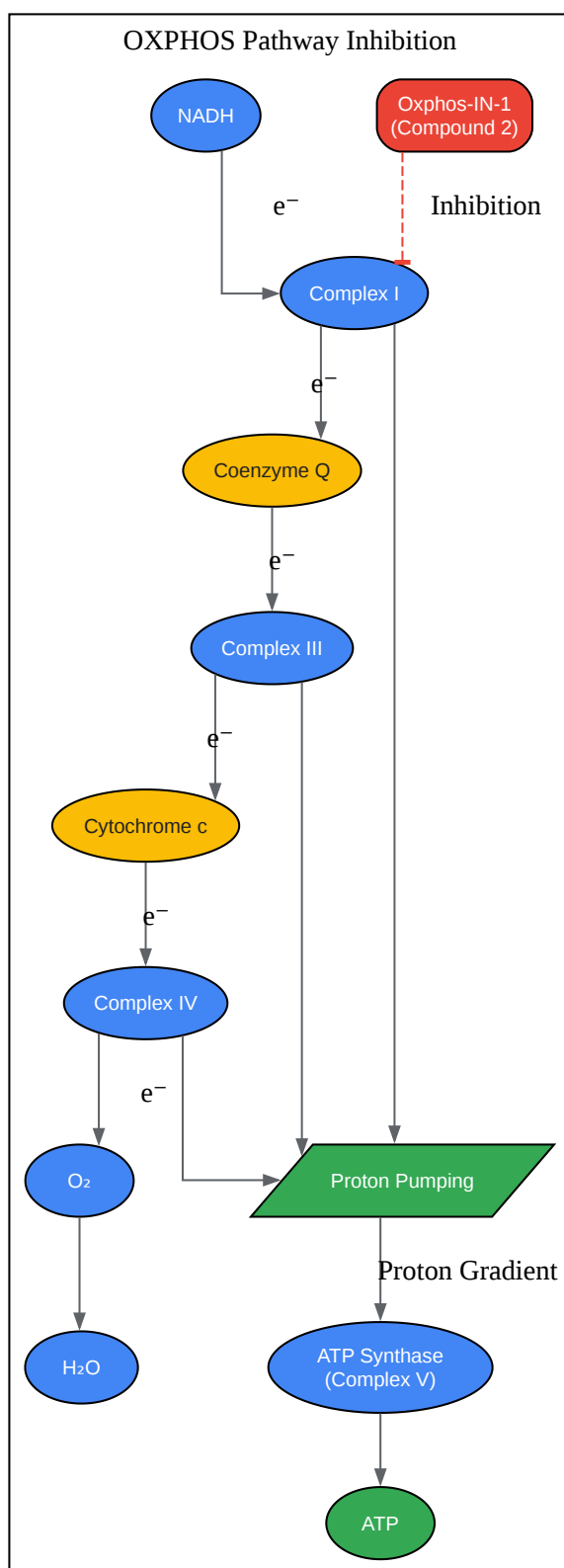
Biological Activity and Quantitative Data

Oxphos-IN-1 (compound 2) has demonstrated potent and specific inhibition of mitochondrial Complex I. Its biological activity has been characterized through various in vitro assays, with the key quantitative data summarized below.

Assay Type	Cell Line / System	Metric	Value	Reference
Cell Growth Inhibition	UM16 Pancreatic Cancer	IC50	0.31 μ M	[4]
ATP Production Inhibition	MIA PaCa-2 (in galactose)	IC50	118.5 \pm 2.2 nM	[4]
Complex I Inhibition	NAD/NADH Assay	IC50	312 \pm 67 nM	[4]

Mechanism of Action

Oxphos-IN-1 (compound 2) exerts its therapeutic effect by directly inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. The downstream consequences of this inhibition include a decrease in the cellular ATP supply, particularly in cells reliant on OXPHOS, and a disruption of the NAD⁺/NADH ratio, impacting numerous cellular redox reactions.



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Figure 2: Mechanism of action of **Oxphos-IN-1** on the OXPHOS pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **Oxphos-IN-1** (compound 2) are provided below.

Glucose vs. Galactose (Glu/Gal) Cytotoxicity Assay

This phenotypic screen is designed to identify compounds that selectively inhibit mitochondrial respiration.

- Principle: Cells grown in high-glucose media can generate ATP through glycolysis. In contrast, when galactose is the primary sugar source, cells are forced to rely on OXPHOS for ATP production, making them highly sensitive to mitochondrial inhibitors.
- Protocol:
 - Seed cancer cells (e.g., MIA PaCa-2) into 96-well plates in standard high-glucose culture medium and allow them to attach overnight.
 - Prepare two sets of treatment media: one containing high glucose and the other with glucose replaced by galactose.
 - Add serial dilutions of the test compounds (including **Oxphos-IN-1**) to both sets of media.
 - Replace the initial medium in the cell plates with the compound-containing glucose or galactose media.
 - Incubate the plates for a period of 3 days.
 - Assess cell viability using a standard method, such as the MTT assay.
 - Calculate IC₅₀ values for both glucose and galactose conditions. A significantly lower IC₅₀ in galactose indicates selective inhibition of OXPHOS.

ATP Production Assay

This assay directly measures the effect of the compound on cellular ATP levels.

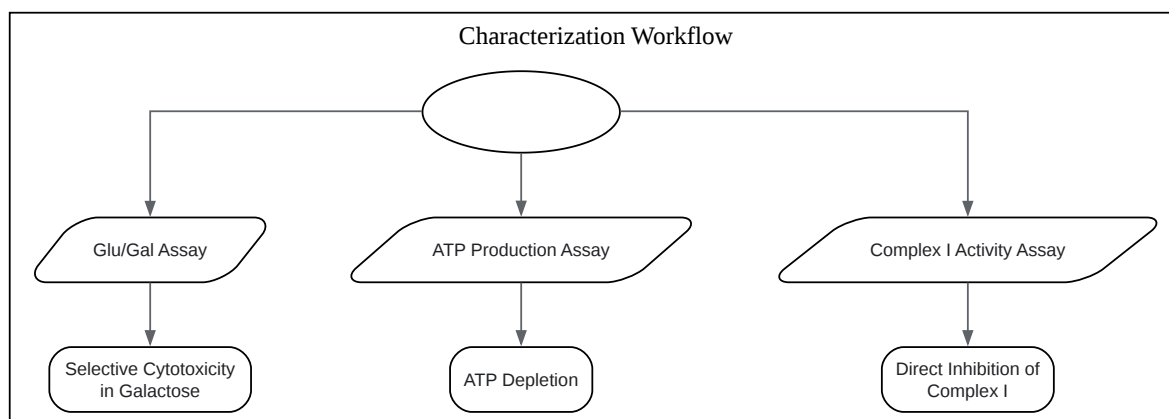
- Protocol:

- Seed cells in a 96-well plate in galactose-containing medium to ensure reliance on OXPHOS.
- Treat the cells with varying concentrations of **Oxphos-IN-1** for 24 hours.
- Following incubation, lyse the cells to release intracellular ATP.
- Measure ATP levels using a commercial bioluminescence-based ATP assay kit, which utilizes the luciferin-luciferase reaction.
- Quantify luminescence using a plate reader.
- Calculate the IC₅₀ for ATP depletion by normalizing the results to untreated controls.

Complex I Activity (NAD/NADH) Assay

This biochemical assay directly measures the enzymatic activity of Complex I.

- Principle: The assay monitors the oxidation of NADH to NAD⁺ by isolated mitochondrial Complex I.
- Protocol:
 - Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells).
 - Prepare a reaction mixture containing isolated mitochondria (or purified Complex I), NADH as the substrate, and a suitable electron acceptor.
 - Add varying concentrations of **Oxphos-IN-1** to the reaction mixture.
 - Initiate the reaction and monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer.
 - Calculate the rate of NADH oxidation and determine the IC₅₀ of the inhibitor.



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